molecular formula C14H16ClIN4O2 B6295094 N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine CAS No. 2421146-44-1

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine

Cat. No.: B6295094
CAS No.: 2421146-44-1
M. Wt: 434.66 g/mol
InChI Key: KRPSTBMWHFZCOT-UHFFFAOYSA-N
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Description

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chloro and iodo groups, a pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions, including halogenation to introduce the chloro and iodo substituents.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Boc Protection: The final step involves the protection of the amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines under mild heating conditions.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.

    Coupling Products: Biaryl compounds or alkynyl derivatives.

    Deprotected Amine: The free amine form of the compound.

Scientific Research Applications

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the Boc group can influence its solubility and stability, while the chloro and iodo substituents can affect its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-5-Chloro-4-iodo-N-(1H-pyrazol-5-yl)pyridin-2-amine: Lacks the methyl group on the pyrazole ring.

    N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine: The pyrazole ring is substituted at a different position.

    N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is unique due to the specific combination of substituents and the presence of the Boc protecting group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(5-chloro-4-iodopyridin-2-yl)-N-(2-methylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClIN4O2/c1-14(2,3)22-13(21)20(12-5-6-18-19(12)4)11-7-10(16)9(15)8-17-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPSTBMWHFZCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=NN1C)C2=NC=C(C(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClIN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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